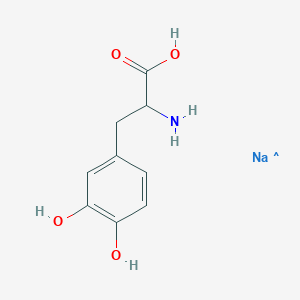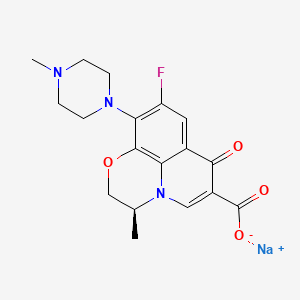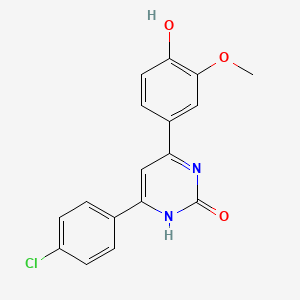
LIT-927
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LIT-927 是一种小分子,作为趋化因子 CXCL12 的中和剂。它以其选择性结合 CXCL12 并抑制其与受体 CXCR4 相互作用的能力而闻名。 该化合物在各种科学研究应用中显示出巨大的潜力,特别是在免疫学和炎症领域 .
科学研究应用
LIT-927 具有广泛的科学研究应用,包括:
免疫学: 它被用来研究 CXCL12 在免疫细胞迁移和炎症中的作用。
炎症: This compound 在过敏性气道炎症模型中显示出减少嗜酸性粒细胞募集的潜力.
癌症研究: 它被用来研究 CXCL12 和 CXCR4 在癌细胞增殖和转移中的作用。
作用机制
LIT-927 通过与趋化因子 CXCL12 结合来发挥其作用,从而抑制其与受体 CXCR4 的相互作用。这种抑制阻止了参与免疫细胞迁移和炎症的下游信号通路。 This compound 的分子靶点包括 CXCL12 和 CXCR4,所涉及的途径主要与趋化因子信号传导有关 .
准备方法
合成路线和反应条件
LIT-927 的合成涉及多个步骤,从制备核心嘧啶酮结构开始。关键步骤包括:
嘧啶酮核心的形成: 这涉及在碱的存在下,4-氯苯甲醛与 4-羟基-3-甲氧基苯甲醛反应,形成中间体化合物。
环化: 中间体化合物发生环化反应,形成嘧啶酮核心。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高通量反应器和连续流化学,以确保一致的质量和产量 .
化学反应分析
反应类型
LIT-927 经历多种类型的化学反应,包括:
氧化: this compound 可以被氧化形成各种氧化衍生物。
还原: 还原反应可用于修饰 this compound 上的官能团。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 各种卤化剂和亲核试剂用于取代反应.
主要形成的产物
相似化合物的比较
类似化合物
AMD3100: 一种已知的 CXCR4 拮抗剂,用于 HIV 治疗。
This compound 的独特性
This compound 由于其对 CXCL12 的高结合选择性(优于其他趋化因子),其强大的抗炎作用以及与类似化合物相比的改善的口服活性及溶解度而脱颖而出 .
属性
IUPAC Name |
6-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-23-16-8-11(4-7-15(16)21)14-9-13(19-17(22)20-14)10-2-5-12(18)6-3-10/h2-9,21H,1H3,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYRNPIGDRRGLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC(=O)NC(=C2)C3=CC=C(C=C3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001162146 |
Source


|
| Record name | 4-(4-Chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001162146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172879-52-4 |
Source


|
| Record name | 4-(4-Chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2172879-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001162146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
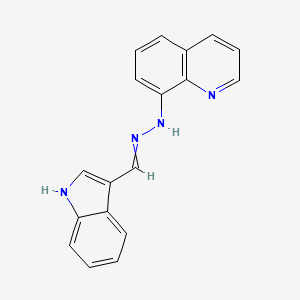
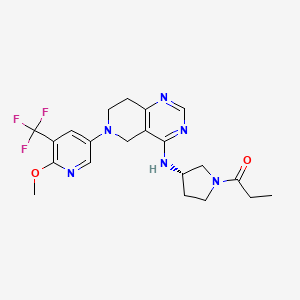
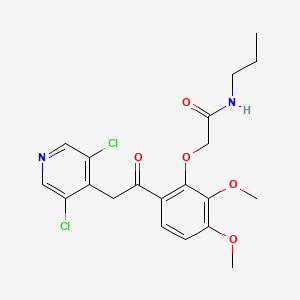
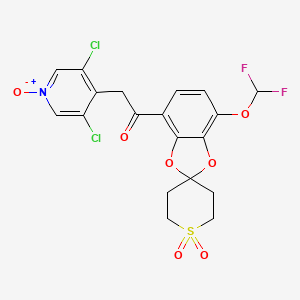

![[(1R,2R,4R,6R,8S,9E,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (Z)-2-methylbut-2-enoate](/img/structure/B608523.png)



